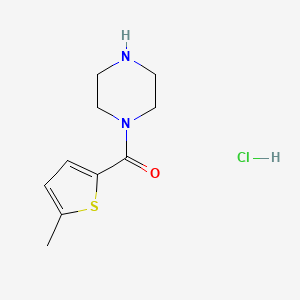

1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride

Description

Properties

IUPAC Name |

(5-methylthiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS.ClH/c1-8-2-3-9(14-8)10(13)12-6-4-11-5-7-12;/h2-3,11H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYWSWGQINLAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Core Reaction

The key precursor for the synthesis of 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride is typically 5-methylthiophene-2-carboxylic acid or its activated derivatives (such as acid chlorides or esters). The core reaction involves the acylation of piperazine with the 5-methylthiophene-2-carbonyl moiety to form the corresponding amide.

Preparation of the Piperazine Salt

- Piperazine hydrochloride salt is often prepared prior to or in situ during the acylation step.

- The hydrochloride salt is formed by reacting piperazine with hydrochloric acid under controlled conditions.

- This salt form enhances solubility and reactivity in subsequent steps.

Acylation Reaction Conditions

- The acylation of piperazine (or its hydrochloride salt) with 5-methylthiophene-2-carboxylic acid derivatives is carried out under heating conditions.

- Typical reaction temperatures range from 90°C to 138°C, with a preferred range of 110°C to 125°C.

- The reaction time spans from 6 to 12 hours to ensure complete conversion.

- Acetic acid or other organic acids (e.g., trifluoroacetic acid) can be used as solvents or additives to facilitate the reaction.

- Alternatively, the reaction can be performed without solvent or in solvents such as toluene, dimethyl sulfoxide, n-butanol, methyl ethyl ketone, or dimethylformamide.

Isolation and Purification

- After the reaction, the product 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride is isolated typically by crystallization or filtration.

- Purification methods may include recrystallization from suitable solvents to obtain the pure hydrochloride salt form.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 5-Methylthiophene-2-carboxylic acid derivatives, piperazine hydrochloride |

| Reaction type | Acylation (amide bond formation) |

| Temperature range | 90°C – 138°C (preferably 110°C – 125°C) |

| Reaction time | 6 – 12 hours |

| Solvents | None or toluene, dimethyl sulfoxide, n-butanol, methyl ethyl ketone, dimethylformamide |

| Acid for piperazine salt | Hydrochloric acid, acetic acid, trifluoroacetic acid, methane sulfonic acid, p-toluene sulfonic acid, phosphoric acid, sulfuric acid |

| Purification methods | Crystallization, filtration, recrystallization |

Research Findings and Notes

- The reaction proceeds efficiently even in the absence of a solvent, which can be advantageous for scaling up and reducing solvent waste.

- The formation of the piperazine acid salt prior to acylation improves reaction control and product yield.

- The temperature and time parameters are optimized to balance reaction completion and minimize side reactions.

- Use of different acids and solvents can tailor the reaction conditions to specific industrial or laboratory setups.

- The hydrochloride salt form of the product is preferred for its stability and ease of handling.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Thiophene vs.

- Substituent Positioning : Chlorine or methoxy groups on aromatic rings (e.g., 1-(5-chloro-2-methoxyphenyl)piperazine) are associated with serotonin receptor modulation, whereas methylthiophene groups may alter metabolic stability .

Efficiency Considerations :

- Microwave-assisted synthesis (e.g., HBK compounds) reduces reaction times (e.g., 180°C, 300 W) compared to traditional heating .

- Montmorillonite K10 catalysis () offers eco-friendly advantages but may require longer reaction times .

Pharmacological Properties

Serotonin Receptor Modulation

- 5-HT1A/1B Agonists : Compounds like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) suppress locomotor activity in rats via 5-HT1B/1C receptors . In contrast, the target compound’s thiophene group may shift receptor affinity toward 5-HT2A or dopamine receptors, as seen in structurally hybrid analogs .

Antimicrobial Activity

- Piperazine derivatives with halogenated aryl groups (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) show potent activity against S. aureus and P. aeruginosa . The methylthiophene moiety in the target compound may enhance Gram-negative targeting due to increased membrane permeability .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to non-ionic analogs (e.g., 1-(4-methylbenzyl)piperazine in ) .

- Molecular Weight : At 274.77 g/mol, the target compound falls within the optimal range for oral bioavailability, unlike larger derivatives like HY-A0128A (505.95 g/mol) .

Biological Activity

1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various studies.

Synthesis

The synthesis of 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride typically involves the reaction of piperazine with 5-methylthiophene-2-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing different coupling agents and solvents.

Antimicrobial Activity

A study evaluated the antimicrobial properties of synthesized piperazine derivatives, including 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities.

| Compound | MIC (µg/ml) | Gram-positive | Gram-negative | Fungal |

|---|---|---|---|---|

| 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride | 250 | Staphylococcus aureus | Escherichia coli | Candida albicans |

| Compound A | 125 | Bacillus subtilis | Pseudomonas aeruginosa | Aspergillus niger |

| Compound B | 62.5 | Enterococcus faecalis | Salmonella typhimurium | Trichophyton mentagrophytes |

Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging assay. The compound demonstrated a percentage inhibition comparable to standard antioxidants like ascorbic acid, indicating its potential as a natural antioxidant.

Anti-Tubercular Activity

Research has shown that piperazine derivatives can inhibit Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH). The structure-activity relationship studies revealed that modifications in the piperazine ring significantly affect the compound's efficacy against tuberculosis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the piperazine ring and the thiophene moiety is crucial for enhancing biological activity. For instance, methyl substitutions on the thiophene ring were found to improve both antimicrobial and anti-tubercular activities.

Case Studies

Several case studies have highlighted the effectiveness of 1-(5-Methylthiophene-2-carbonyl)piperazine hydrochloride in various biological assays:

- Case Study on Antimicrobial Effectiveness : A comparative study showed that this compound outperformed several known antibiotics in inhibiting bacterial growth in vitro.

- Case Study on Antioxidant Properties : In a controlled experiment, this compound reduced oxidative stress markers in cell cultures, suggesting its potential therapeutic applications in oxidative stress-related diseases.

- Case Study on Anti-Tubercular Activity : A series of analogs were tested for their ability to inhibit M. tuberculosis, with some derivatives showing potent activity at low concentrations.

Q & A

Q. What are the recommended synthetic routes for 1-(5-methylthiophene-2-carbonyl)piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 5-methylthiophene-2-carboxylic acid with piperazine under activating agents (e.g., HATU or DCC) in anhydrous solvents like DMF or THF. Post-coupling, hydrochloric acid is used to form the hydrochloride salt.

- Optimization Tips :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions .

- Purification : Use recrystallization from ethanol/water (1:1 v/v) to achieve >95% purity .

- Yield Improvement : Microwave-assisted synthesis (80°C, 30 min) can enhance reaction efficiency compared to traditional reflux .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to verify piperazine ring protons (δ 2.8–3.5 ppm) and thiophene carbonyl (δ 165–170 ppm) .

- HPLC : Reverse-phase C18 column (ACN/0.1% TFA gradient) for purity assessment (retention time ~8.2 min) .

- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 255.1 (free base) .

Q. What solubility and stability data are critical for experimental design?

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 50–60 |

| DMSO | >100 |

| Ethanol | 20–30 |

| (Based on analogs in .) |

- Stability :

- Stable at −20°C for 2 years in anhydrous form. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the thiophene carbonyl .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 5-methylthiophene substituent?

- SAR Strategy :

- Analog Synthesis : Replace 5-methylthiophene with 5-chlorothiophene or phenyl groups to assess electronic/steric effects .

- Biological Assays : Test analogs against GPCRs (e.g., serotonin receptors) using radioligand binding assays (IC₅₀ comparisons) .

- Data Interpretation : Correlate logP values (e.g., methyl vs. chloro substituents) with membrane permeability using Caco-2 cell models .

Q. What in silico tools are recommended for predicting pharmacokinetic properties?

- Computational Workflow :

- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., TPSA ~45 Ų suggests moderate absorption) .

- Docking Studies : Autodock Vina for modeling interactions with CYP3A4 (key metabolizing enzyme; PDB ID: 4NY4) .

- Contradictions : Experimental logS values may conflict with COSMO-RS predictions; validate via shake-flask solubility tests .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Case Study : If one study reports IC₅₀ = 10 nM for a kinase target, but another shows no activity:

- Replication : Verify assay conditions (e.g., ATP concentration, incubation time) .

- Batch Analysis : Check for impurities (e.g., residual DMF) via LC-MS; >98% purity is critical .

- Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm binding affinity independently .

Key Considerations for Methodological Rigor

- Contradictory Data : Always cross-validate synthetic yields and biological activity using orthogonal methods (e.g., NMR vs. X-ray crystallography for structure confirmation) .

- Safety Protocols : Use fume hoods and nitrile gloves during synthesis; compound may cause skin/eye irritation (GHS Category 2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.